molecular formula C28H28FNO6 B11213106 Ethyl 4-((2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11213106
M. Wt: 493.5 g/mol
InChI Key: VOYKLBBKTPZAAV-UHFFFAOYSA-N
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Description

  • Ethyl 4-((2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with the molecular formula C₁₆H₁₄FNO₃.
  • It belongs to the class of benzoate derivatives and contains both aromatic and heterocyclic moieties.
  • The compound’s structure features an ethyl ester group (C₂H₅CO₂) attached to a benzoate ring, which in turn is linked to a tetrahydroisoquinoline ring system.
  • The presence of fluorine, methoxy groups, and the tetrahydroisoquinoline scaffold makes it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

    • The exact mechanism remains speculative, but the compound likely interacts with cellular targets related to its structural features.
    • Further research is needed to elucidate its specific molecular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s exploration is ongoing, and further research will uncover more about its properties and applications

    Properties

    Molecular Formula

    C28H28FNO6

    Molecular Weight

    493.5 g/mol

    IUPAC Name

    ethyl 4-[[2-(2-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

    InChI

    InChI=1S/C28H28FNO6/c1-4-35-28(32)18-9-11-20(12-10-18)36-17-24-22-16-26(34-3)25(33-2)15-19(22)13-14-30(24)27(31)21-7-5-6-8-23(21)29/h5-12,15-16,24H,4,13-14,17H2,1-3H3

    InChI Key

    VOYKLBBKTPZAAV-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC

    Origin of Product

    United States

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